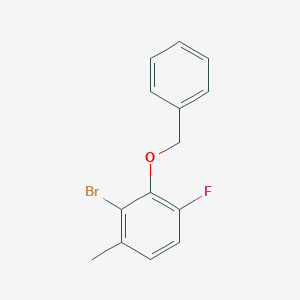

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene

Descripción

The exact mass of the compound 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene is 294.00556 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIGNUIFURBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Molecular Weight and Formula C14H12BrFO Building Blocks

Abstract

The chemical formula C14H12BrFO (Molecular Weight: ~303.15 g/mol ) represents a critical chemical space in modern drug discovery, encompassing a diverse array of halogenated scaffolds. Unlike simple reagents, these "building blocks" serve as advanced intermediates—specifically halogenated benzhydrols , biaryl ethers , and functionalized phenethyl alcohols . This guide dissects the structural versatility of this formula, providing rigorous synthetic protocols and mechanistic insights for leveraging these cores in the development of kinase inhibitors, antihistamines, and liquid crystalline materials.

Part 1: Structural Landscape & Chemical Space Analysis

The formula C14H12BrFO possesses a Degree of Unsaturation (DoU) of 8, typically indicating two aromatic rings (DoU=4 each) linked by a saturated chain or heteroatom. This specific unsaturation profile allows for three primary isomer classes that function as distinct pharmacophores.

The Isomer Classes

-

Class A: Halogenated Benzhydrols (Diarylmethanols)

-

Structure: Two phenyl rings connected by a hydroxymethylene bridge (-CH(OH)-).

-

Key Compound:(2-Bromo-6-fluoro-4-methylphenyl)(phenyl)methanol .[1]

-

Utility: Precursors to chiral antihistamines and anticholinergics; the -OH group allows for conversion to amines or ethers.

-

-

Class B: Biaryl Ethers

-

Structure: A biphenyl core with an ether linkage (e.g., ethoxy group).

-

Key Compound:4-Bromo-4'-ethoxy-2-fluorobiphenyl .

-

Utility: Rigid scaffolds for liquid crystals and kinase inhibitors (e.g., p38 MAP kinase).

-

-

Class C: Phenethyl Alcohols

-

Structure: A phenyl ring linked to a phenethyl chain.

-

Key Compound:1-(2-Bromo-4-fluorophenyl)-2-phenylethanol .

-

Utility: Azole antifungal backbones.

-

Physicochemical Profile (Representative Data)

| Property | Value (Approx.) | Relevance |

| Molecular Weight | 303.15 g/mol | Ideal fragment size (<350 Da) for fragment-based drug design. |

| Monoisotopic Mass | 301.995 | Critical for LC-MS identification (Br isotope pattern 1:1). |

| LogP (Calc) | 3.8 - 4.2 | High lipophilicity; requires polar functionalization for bioavailability. |

| H-Bond Donors | 1 (Alcohol) | Facilitates binding site interactions. |

| Rotatable Bonds | 2-4 | conformational flexibility depends on the linker (Ether > Benzhydrol). |

Part 2: Primary Building Block – Halogenated Benzhydrols

The most synthetically valuable application of the C14H12BrFO formula is the (2-Bromo-6-fluoro-4-methylphenyl)(phenyl)methanol scaffold. This structure incorporates orthogonal halogen handles (Br, F) and a stereogenic alcohol center.

Mechanistic Causality in Design

-

Ortho-Fluorine Effect: The fluorine atom at the ortho position relative to the bridgehead carbon modulates metabolic stability by blocking P450 oxidation sites. It also influences the torsion angle of the phenyl rings, locking the conformation for receptor binding.

-

Bromine Handle: The bromine atom serves as a "dummy" group for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the library expansion after the core scaffold is synthesized.

Part 3: Experimental Protocol – Synthesis of C14H12BrFO Benzhydrol

Target: (2-Bromo-6-fluoro-4-methylphenyl)(phenyl)methanol Methodology: Grignard Addition with Controlled Temperature Regimen Rationale: This protocol uses a "Reverse Addition" strategy to prevent over-alkylation and minimize side reactions involving the sensitive aryl bromide.

Reagents & Setup

-

Substrate: Benzaldehyde (1.0 eq, distilled).

-

Reagent: (2-Bromo-6-fluoro-4-methylphenyl)magnesium bromide (1.2 eq, prepared in situ or commercial).

-

Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

-

Apparatus Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon for 15 minutes.

-

Grignard Activation:

-

Note: If preparing in situ from the aryl bromide, use iodine crystals to initiate Mg insertion.

-

Charge the flask with the Grignard reagent solution (0.5 M in THF). Cool to 0°C using an ice/water bath.

-

-

Electrophile Addition:

-

Dissolve Benzaldehyde (10 mmol) in 20 mL anhydrous THF.

-

Transfer to the addition funnel.

-

Critical Step: Add the aldehyde solution dropwise over 30 minutes. Maintain internal temperature <5°C. Why? Rapid addition causes exotherms that can lead to biphenyl byproducts via Wurtz coupling.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C) naturally.

-

Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Quench slowly with Saturated Ammonium Chloride (

) solution. Caution: Gas evolution. -

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient 0-10% EtOAc in Hexanes.

-

Yield: Expect 85-92% as a white crystalline solid or viscous oil.

-

Self-Validating Quality Control

-

1H NMR (CDCl3): Verify the diagnostic signal of the methine proton (-CH OH-) as a singlet or doublet around

5.8-6.2 ppm. -

19F NMR: Confirm the presence of a single fluorine signal (approx -110 to -120 ppm).

-

Mass Spec: Confirm M+ peaks at 302 and 304 (1:1 ratio) for Br isotopes.

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the divergent synthesis pathways starting from the C14H12BrFO core, highlighting its role as a branch point in drug synthesis.

Caption: Synthesis workflow transforming precursor aryl halides into the versatile C14H12BrFO benzhydrol scaffold, enabling divergent downstream medicinal chemistry.

Part 5: Alternative Scaffold – Biaryl Ethers

While the benzhydrol is prominent, the Biaryl Ether isomer (e.g., 4-Bromo-4'-ethoxy-2-fluorobiphenyl) represents a different strategic value.

-

Synthesis: Achieved via Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-iodobenzene with 4-ethoxyphenylboronic acid.

-

Application: These molecules exhibit liquid crystalline properties due to their rigid, rod-like structure. In pharma, they serve as hydrophobic cores for p38 MAP kinase inhibitors , where the ether oxygen acts as a hydrogen bond acceptor in the ATP-binding pocket.

References

-

PubChem. (n.d.). Compound Summary for C14H12BrFO Isomers. National Library of Medicine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Bromo-2-phenylethanol. Retrieved from [Link]

Sources

Strategic Utilization of Benzyl-Protected Bromofluorotoluenes in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and chemoselective manipulation of benzyl-protected bromofluorotoluene and bromofluorophenol intermediates.

An In-Depth Technical Guide for Drug Development

Executive Summary: The "Triad" Scaffold

In modern medicinal chemistry, the 1-(benzyloxy)-4-bromo-2-fluorobenzene scaffold (and its methylated "toluene" congeners) represents a "privileged structure" due to the synergistic interplay of three functional motifs:

-

Aryl Bromide (Ar-Br): A versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl cores.

-

Ortho-Fluorine (Ar-F): A bioisostere that modulates pKa, metabolic stability (blocking P450 oxidation), and conformation via the "fluorine effect" (dipole alignment).[1]

-

Benzyl Ether (Ar-OBn): A robust masking group for phenols, stable to basic coupling conditions but selectively removable to reveal a polar hydrogen-bond donor/acceptor.

This guide focuses on the chemoselective manipulation of this scaffold, specifically addressing the challenge of deprotecting the benzyl ether without compromising the labile aryl bromide or fluoride.[1]

Structural Design & Synthesis

The Core Intermediates

Two primary isomers dominate this chemical space, differentiated by the relative positioning of the fluorine and the protected oxygen.

| Intermediate Name | Structure Description | Key Application |

| Intermediate A | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | Precursor to 3-fluoro-4-hydroxy-biaryls (Kinase Inhibitors). |

| Intermediate B | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | Precursor to 4-fluoro-3-hydroxy-biaryls (Nuclear Receptor Ligands). |

| Intermediate C | 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene | A true "bromofluorotoluene" derivative; used when steric bulk (methyl) is required to lock conformation. |

Validated Synthetic Protocol

While Directed ortho-Metalation (DoM) can install bromine, it often suffers from regioselectivity issues in the presence of fluorine. The industry-standard approach is the Williamson Ether Synthesis starting from the commercially available bromofluorophenol.

Protocol: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

-

Reagents: 4-Bromo-2-fluorophenol (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv).[1][2]

-

Solvent: Anhydrous DMF (0.5 M concentration).

-

Conditions:

-

Charge a reaction vessel with 4-bromo-2-fluorophenol and K₂CO₃ in DMF.

-

Stir at 25°C for 30 min to generate the phenoxide anion.

-

Add benzyl bromide dropwise (exothermic).

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.[1]

-

Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂).[3]

-

-

Yield: Typically >90%.

Chemoselectivity: The Deprotection Challenge

The critical technical hurdle with this scaffold is deprotection . Standard hydrogenolysis (

Comparative Deprotection Strategies

| Method | Reagents | Compatibility with Ar-Br | Mechanism | Recommendation |

| Hydrogenolysis | Poor (High risk of debromination) | Catalytic reduction | Avoid if Br must be retained. | |

| Lewis Acid | Moderate | Complexation/Cleavage | Risk of F/Br exchange or scrambling.[1] | |

| Oxidative | DDQ (if PMB) | Excellent | Radical oxidation | Requires p-methoxybenzyl (PMB), not simple Benzyl.[1] |

| Scavenger-Assisted | Excellent | Non-basic cation scavenging | Gold Standard for this scaffold. |

The "Gold Standard" Protocol: BCl₃/Pentamethylbenzene

This method, developed by the Fukuyama and Tokuyama groups, allows for the cleavage of benzyl ethers in the presence of sensitive halides by trapping the benzyl cation immediately upon cleavage.[1]

Experimental Workflow:

-

Setup: Flame-dried flask under Argon.

-

Reactants: Dissolve Benzyl-protected intermediate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

. -

Cooling: Cool the solution to -78°C (Dry ice/Acetone).

-

Addition: Add

(1.0 M in DCM, 1.5 equiv) dropwise.[1] -

Reaction: Stir at -78°C for 1-2 hours. The pentamethylbenzene acts as a non-Lewis-basic scavenger, reacting with the cleaved benzyl cation to form benzylpentamethylbenzene, preventing side reactions.[1]

-

Quench: Add MeOH/CHCl₃ (1:10) at -78°C.

-

Result: Quantitative recovery of the phenol with the Ar-Br and Ar-F bonds intact .

Functionalization Logic & Visual Workflows

The utility of these intermediates lies in their modularity. Below are the two primary logic flows used in drug discovery: "Couple-First" (most common) and "Deprotect-First" (specialized).

Caption: Strategic decision tree for processing benzyl-protected bromofluorotoluenes. Path A is standard; Path B requires the specialized BCl3 protocol to preserve the bromine.[1]

Applications in Drug Discovery

Kinase Inhibitors

The 3-fluoro-4-hydroxyphenyl motif (derived from Intermediate A) is prevalent in Type II kinase inhibitors. The fluorine atom creates a dipole that can align with the hinge region of the kinase ATP pocket, while the hydroxyl group (revealed after deprotection) can form critical hydrogen bonds with residues like Glu or Asp.[1]

Nuclear Receptor Antagonists

Compounds targeting the Androgen Receptor (AR), such as second-generation anti-androgens, often utilize fluoro-bromo-phenyl scaffolds. The 2-fluoro-4-bromo pattern is specifically used to induce twist in the biaryl system, forcing the molecule into a conformation that disrupts cofactor recruitment.

Synthetic Equivalents

In high-throughput parallel synthesis, the benzyl-protected intermediate is often converted immediately to the Boronic Acid or Pinacol Ester .

-

Reaction: Pd(dppf)Cl₂, Bis(pinacolato)diboron, KOAc, DMSO, 80°C.

-

Note: The benzyl group is perfectly stable under these borylation conditions, whereas a free phenol would require extra equivalents of base and could poison the catalyst.[1]

References

-

Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene. Organic Syntheses, 2016, 93, 63-74. Available at: [Link][1]

-

Significance of Fluorine in Medicinal Chemistry. Asian Journal of Research in Chemistry, 2009. Available at: [Link][1]

- Chemoselective Cleavage of Benzyl Ethers in the Presence of Aryl Bromides.Synthesis, 1999.

Sources

Application Note: Lithium-Halogen Exchange Protocols for 3-Bromo-1-fluoro-4-methylbenzene Derivatives

Executive Summary

3-Bromo-1-fluoro-4-methylbenzene (also recognized by its IUPAC nomenclature as 2-bromo-4-fluorotoluene) is a highly versatile building block in medicinal chemistry and advanced materials science. The differential reactivity between its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for highly regioselective functionalization[1]. This application note provides a comprehensive, self-validating guide to performing cryogenic lithium-halogen exchange on this substrate, enabling its efficient conversion into valuable boronic acids and aldehydes for downstream palladium-catalyzed cross-coupling applications[1][2].

Mechanistic Principles & Selectivity

The success of this transformation relies entirely on the kinetic control of the lithium-halogen exchange. The exchange rate strictly follows the halogen polarizability trend: I > Br > Cl, while aryl fluorides remain entirely unreactive toward organolithium reagents under these specific conditions[3].

When 3-bromo-1-fluoro-4-methylbenzene is treated with n-butyllithium (n-BuLi), the reaction proceeds via a nucleophilic pathway. Structural studies, including X-ray crystallography of related TMEDA complexes, support the formation of a reversible "ate-complex" intermediate prior to the generation of the aryl lithium species[3][4]. The forward reaction is thermodynamically driven by the stability of the resulting sp²-hybridized aryl carbanion compared to the sp³-hybridized primary carbanion of the butyl byproduct[3].

Mechanistic pathway of lithium-halogen exchange and electrophilic trapping.

Reaction Optimization & Quantitative Data

The choice of organolithium reagent and strict temperature control are critical to preventing side reactions. While n-BuLi is generally preferred for its balance of reactivity and safety, t-BuLi can be used if rapid exchange is required. However, t-BuLi necessitates two equivalents to consume the generated t-butyl bromide and prevent unwanted alkylation side reactions[4]. Cryogenic temperatures (-78 °C) are mandatory; at elevated temperatures, the aryl lithium species can undergo elimination to form a highly reactive benzyne intermediate or participate in nucleophilic aromatic substitution (SNAr) with the adjacent fluorine atom.

Table 1: Optimization of Lithiation Conditions for 3-Bromo-1-fluoro-4-methylbenzene

| Reagent | Solvent | Temp (°C) | Time (min) | Electrophile | Yield (%) | Mechanistic Notes |

| n-BuLi (1.05 eq) | THF | -78 | 30 | B(OiPr)₃ | 88 | Optimal balance of kinetics and stability[2]. |

| sec-BuLi (1.05 eq) | THF | -78 | 30 | B(OiPr)₃ | 85 | Faster exchange, but higher reagent cost. |

| t-BuLi (2.10 eq) | Et₂O | -78 | 15 | DMF | 91 | 2 eq required to destroy t-BuBr byproduct[4]. |

| n-BuLi (1.05 eq) | THF | 0 | 30 | B(OiPr)₃ | <20 | Extensive degradation and benzyne formation. |

Experimental Workflows

The following workflow illustrates the critical path for successfully executing the cryogenic lithiation and subsequent electrophilic trapping.

Step-by-step experimental workflow for cryogenic lithium-halogen exchange.

Detailed Step-by-Step Protocols

Self-Validating System Prerequisites

Before initiating the protocol, the exact molarity of the n-BuLi solution must be determined via titration (e.g., using N-benzylbenzamide or diphenylacetic acid) to prevent over- or under-lithiation. In-Process Validation: To validate the exchange efficiency during the reaction, withdraw a 0.1 mL aliquot after Step 4, quench it with D₂O, and analyze via GC-MS. The complete disappearance of the starting material mass (m/z 188/190) and the appearance of the deuterated product (3-deuterio-1-fluoro-4-methylbenzene, m/z 111) confirms successful and complete lithiation prior to wasting expensive electrophiles.

Protocol A: Synthesis of (5-Fluoro-2-methylphenyl)boronic acid

This protocol details the conversion of the aryl bromide to a versatile arylboronic acid, a prime substrate for Suzuki-Miyaura cross-coupling reactions[1][2].

-

Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with high-purity argon for 15 minutes.

-

Substrate Loading: Add 3-bromo-1-fluoro-4-methylbenzene (1.89 g, 10.0 mmol) to the flask. Add 40 mL of anhydrous, inhibitor-free THF.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Using a gas-tight syringe, add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may develop a pale yellow tint.

-

Equilibration: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete lithium-halogen exchange[5].

-

Electrophilic Trapping: Add triisopropyl borate, B(OiPr)₃ (2.82 g, 15.0 mmol), in one rapid portion via syringe.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 2 hours.

-

Quenching & Hydrolysis: Cool the flask to 0 °C and carefully quench the reaction by adding 15 mL of 1M aqueous HCl to hydrolyze the borate ester to the boronic acid[2]. Stir vigorously for 30 minutes.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the crude solid with cold hexanes to afford the pure boronic acid.

Protocol B: Synthesis of 5-Fluoro-2-methylbenzaldehyde

-

Follow Steps 1–5 from Protocol A to generate the aryl lithium intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.10 g, 15.0 mmol) dropwise at -78 °C.

-

Warming: Allow the reaction to stir for 1 hour while slowly warming to 0 °C.

-

Quenching: Quench the tetrahedral intermediate by carefully adding 20 mL of saturated aqueous NH₄Cl solution.

-

Workup: Extract with diethyl ether (3 x 20 mL). Wash the organic phase with water and brine, dry over MgSO₄, and evaporate the solvent. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure aldehyde.

References

- Source: wikipedia.

- Source: benchchem.

- Source: harvard.

- Source: benchchem.

- Source: benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 2,5-Dibromo-4-fluorotoluene | 134332-29-9 | Benchchem [benchchem.com]

Application Note: Utilizing 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene in PROTAC Scaffold Design

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and PROTAC Development Scientists Compound CAS: 2379322-44-6[1]

Introduction & Strategic Rationale

The design of Proteolysis Targeting Chimeras (PROTACs) requires highly functionalized, rigid, and metabolically stable linker-attachment vectors. The building block 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene represents a premium bifunctional fragment specifically engineered for complex PROTAC synthesis.

As a Senior Application Scientist, I frequently recommend this fragment for target protein of interest (POI) ligands (such as kinase inhibitors) due to its highly deliberate substitution pattern:

-

C3 - Bromo (-Br): The primary synthetic handle. It is primed for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach amine-terminated PEG or alkyl linkers[2].

-

C2 - Benzyloxy (-OBn): Acts as a sterically demanding protecting group during the initial cross-coupling. Post-coupling, it undergoes clean hydrogenolysis to reveal a phenol, providing a secondary vector for etherification (via Mitsunobu or

) to attach the POI warhead or E3 ligase binder. -

C1 - Fluoro (-F): Electronically modulates the basicity of adjacent heteroatoms, lowers the overall pKa of the revealed phenol, and provides a metabolic shield against oxidative defluorination by Cytochrome P450 enzymes.

-

C4 - Methyl (-CH3): Provides a steric boundary that forces the attached linker into a specific conformational vector, reducing the entropic penalty upon ternary complex formation. It also blocks metabolic oxidation at the para-position relative to the fluoro group.

Synthetic Workflow & Mechanistic Logic

The integration of this fragment into a PROTAC relies on a sequential, orthogonal deprotection and coupling strategy. The most critical and challenging step is the initial C-N bond formation at the C3 position. Because the bromine is flanked by two ortho-substituents (the benzyloxy and methyl groups), the steric hindrance is severe.

Standard palladium catalysts (e.g.,

Synthetic workflow for integrating the bromobenzene fragment into a PROTAC scaffold.

Quantitative Property Evolution

Tracking the physicochemical properties during fragment elaboration is critical to ensure the final PROTAC remains within the "beyond Rule of 5" (bRo5) chemical space suitable for cellular permeability.

| Synthetic Stage | Intermediate Description | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| Stage 0 | 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene | 295.15 | 4.25 | 9.23 | 0 | 1 |

| Stage 1 | PEG3-Amine Conjugated Intermediate | ~363.42 | 2.80 | 47.50 | 1 | 4 |

| Stage 2 | Deprotected Phenol (Free -OH) | ~273.30 | 1.55 | 58.50 | 2 | 4 |

*Note: cLogP and TPSA are representative predictive values based on a standard

Experimental Protocols

The following protocols represent a self-validating system. Analytical checkpoints are embedded within the steps to ensure causality and reaction success.

Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Objective: Attach an amine-terminated PROTAC linker to the C3-bromo position.

Reagents:

-

2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene (1.0 equiv, 1.0 mmol)

-

PROTAC Linker (e.g.,

-monoamine) (1.2 equiv, 1.2 mmol) - (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv, 5 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (0.10 equiv, 10 mol%)[4]

-

or

-

Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromobenzene fragment,

, RuPhos, and the base. -

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

-

Solvent & Amine Addition: Add anhydrous, degassed toluene followed by the amine linker via a gas-tight syringe.

-

Reaction: Heat the mixture to 95°C in a pre-heated oil bath for 12–16 hours.

-

Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, filter, and analyze via LC-MS. Look for the disappearance of the starting material (m/z ~295/297 isotopic pattern) and the appearance of the product mass.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Hydrogenolysis of the Benzyloxy Ether

Objective: Unmask the C2-phenol for subsequent warhead attachment.

Reagents:

-

Linker-conjugated intermediate from Protocol A (1.0 equiv)

-

10% Pd/C (Palladium on Carbon) (10% w/w relative to substrate)

-

Methanol or Ethanol (0.1 M concentration)

-

Hydrogen gas (

) balloon

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate in Methanol in a round-bottom flask. Carefully add the 10% Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; always add to a solvent under an inert atmosphere.

-

Purging: Evacuate the flask and backfill with Argon (2x), then evacuate and backfill with

gas from a balloon (3x). -

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Mechanistic Note: The presence of the C1-fluoro group is generally stable to these mild hydrogenolysis conditions, but prolonged exposure or high pressure could lead to trace defluorination. Monitor strictly via TLC (UV active, stains with Ceric Ammonium Molybdate).

-

Workup: Flush the system with Argon. Filter the suspension through a tightly packed Celite pad, washing thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free phenol.

Protocol C: Phenol Elaboration (Mitsunobu Reaction)

Objective: Conjugate the target-binding warhead to the newly revealed phenol.

Reagents:

-

Deprotected Phenol intermediate (1.0 equiv)

-

Alcohol-functionalized POI Ligand (1.1 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Anhydrous THF (0.1 M)

Step-by-Step Procedure:

-

Dissolve the phenol, POI ligand, and

in anhydrous THF under Argon at 0°C. -

Add DIAD dropwise over 10 minutes. Causality: Slow addition prevents the formation of the unreactive betaine intermediate byproduct, ensuring the phosphonium intermediate reacts efficiently with the phenol.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench with water, extract with Dichloromethane (DCM), dry over

, and purify via preparative HPLC to isolate the final PROTAC precursor.

References

-

Boroncore Chemical Catalog. "2379322-44-6 | 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene". Boroncore. Available at: [Link]

-

Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

NIH / PMC. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". National Institutes of Health. Available at: [Link]

-

ACS Publications. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations". ACS Catalysis. Available at:[Link]

Sources

Breaking the Steric Barrier: Optimized Buchwald-Hartwig Amination Protocols for Hindered Aryl Bromides

Part 1: Executive Summary

The formation of C–N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[1] However, sterically hindered aryl bromides (particularly ortho- and di-ortho-substituted systems) present a kinetic bottleneck. In these systems, the standard catalytic cycle is disrupted: oxidative addition is chemically feasible, but reductive elimination becomes the rate-determining step (RDS) due to the difficulty of forming the crowded C–N bond.

This guide moves beyond generic "catalyst screening" to provide a rational, mechanistic approach to coupling hindered substrates.[2] We utilize 3rd and 4th Generation (G3/G4) Palladacycle Precatalysts and bulky Dialkylbiaryl Phosphine Ligands to enforce a 1:1 Ligand-to-Palladium ratio, ensuring the active species is electron-rich enough for oxidative addition yet bulky enough to drive reductive elimination.

Part 2: Mechanistic Insight & Critical Parameters

The Steric Trade-Off

For unhindered substrates, oxidative addition (OA) is often rate-limiting. For hindered aryl bromides, the energy barrier shifts.

-

Oxidative Addition (OA): Hindered substrates require an electron-rich Pd(0) species to break the Ar-Br bond.

-

Reductive Elimination (RE): This is the failure point for hindered systems. The Pd(II)-Amido complex is crowded. To force the formation of the C–N bond, the ligand must be extremely bulky to sterically crowd the metal center, essentially "squeezing" the product out.

Ligand Selection Strategy

We utilize the "Buchwald" class of dialkylbiaryl phosphines.[3][4] The choice depends strictly on the nucleophile (amine) type, as the aryl bromide steric bulk is managed by the catalyst activation method.

-

BrettPhos: The Gold Standard for Primary Amines . Its bulk prevents bis-ligation and promotes RE.

-

RuPhos: The Gold Standard for Secondary Amines . It is slightly less bulky than BrettPhos, allowing the secondary amine to coordinate to the Pd center without hitting the "steric ceiling" too early.

-

tBuBrettPhos: For Amides and extremely hindered substrates where maximum steric pressure is required.

Diagram: Mechanistic Decision Tree

Caption: Logic flow for selecting the optimal dialkylbiaryl phosphine ligand based on amine class.

Part 3: Standardized Protocols

General Safety Note

-

Perform all reactions in a fume hood.

-

Palladacycles are air-stable solids but generate active Pd(0) sensitive to O2. Inert atmosphere (N2 or Ar) is mandatory during the reaction.

-

Aryl bromides can be sensitizers; handle with care.

Protocol A: The "Sledgehammer" Method (For Di-ortho Substituted Aryl Bromides)

Target: Coupling 2,6-disubstituted aryl bromides (e.g., 2-bromo-1,3-dimethylbenzene) with primary or secondary amines. Rationale: Uses G4-Precatalysts to guarantee immediate generation of the active L-Pd(0) species without an induction period.

Materials

-

Pd Source: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines).

-

Base: Sodium tert-butoxide (NaOtBu).[5] Note: Must be stored in a glovebox or desiccator. Hydrolyzed base is the #1 cause of failure.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

Vessel: 4 mL or 8 mL screw-cap vial with PTFE/silicone septum.

Step-by-Step Procedure

-

Charge Solids: In a glovebox (or under vigorous N2 flow), add the following to the vial:

-

Pd Precatalyst (1.0 - 2.0 mol%). Start with 1 mol%; increase to 2% if conversion <50% at 2h.

-

Aryl Bromide (1.0 equiv, if solid).

-

NaOtBu (1.2 - 1.4 equiv).[6]

-

-

Solvent & Amine Addition:

-

Reaction:

-

Place in a pre-heated aluminum block at 100 °C .

-

Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.

-

Run for 2–12 hours.

-

-

Workup:

Protocol B: Base-Sensitive Substrates (LHMDS Method)

Target: Substrates containing esters, nitriles, or enolizable ketones that degrade with NaOtBu. Rationale: LHMDS is a strong, non-nucleophilic base that is soluble in organic solvents, providing a milder deprotonation environment than heterogeneous alkoxides.

Step-by-Step Procedure

-

Charge Solids: Add Pd Precatalyst (1–2 mol%) and Aryl Bromide (1.0 equiv) to the vial. Purge with N2.

-

Add Reagents:

-

Reaction:

-

Heat to 65–80 °C . Note: LHMDS decomposes slowly at >80 °C; do not overheat.

-

Monitor by LCMS after 1 hour.

-

Part 4: Data & Troubleshooting

Catalyst Performance Matrix

| Substrate Class | Recommended Catalyst | Base | Solvent | Temp (°C) |

| Hindered 1° Amine + Hindered Ar-Br | BrettPhos Pd G4 | NaOtBu | Dioxane | 100 |

| Hindered 2° Amine + Hindered Ar-Br | RuPhos Pd G4 | NaOtBu | Toluene | 100-110 |

| Amide + Hindered Ar-Br | tBuBrettPhos Pd G3 | K3PO4 | t-Amyl Alcohol | 110 |

| Base Sensitive (Esters/Nitriles) | BrettPhos Pd G4 | LHMDS | THF | 60-80 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst poisoning or inactive base. | 1. Use fresh NaOtBu (white powder, not yellow).2. Switch to G4 precatalyst to ensure activation.3. Sparge solvent with Ar for 15 min. |

| Debromination (Ar-H formed) | 1. Increase concentration (0.5 M or 1.0 M).2. Switch solvent from Dioxane to Toluene.3. Lower temperature slightly (90 °C). | |

| Incomplete Conversion | Catalyst death. | Add a second portion of catalyst (0.5 mol%) after 2 hours. |

| Low Yield (Complex mixture) | Base-mediated decomposition. | Switch from NaOtBu to K3PO4 (requires t-Amyl alcohol/H2O or higher temp) or LHMDS . |

Diagram: Catalytic Cycle & Failure Modes

Caption: The catalytic cycle highlighting Reductive Elimination as the bottleneck for hindered substrates.

Part 5: References

-

Buchwald, S. L., et al. "Surpassing the Steric Limit: A General Method for the Arylation of Hindered Amines." Journal of the American Chemical Society, 2008, 130(41), 13552–13554. Link

-

Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: A New Generation." Chemical Science, 2011, 2, 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

Sources

- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. entegris.com [entegris.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Fluorinated Biaryls Utilizing Benzyl-Protected Intermediates

Strategic Overview

Fluorinated biaryls are privileged structural motifs in medicinal chemistry, agrochemicals, and advanced materials. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and alters the pKa of proximal functional groups ()[1]. However, the synthesis of highly functionalized fluorinated biaryls often requires the protection of sensitive moieties (such as phenols or amines) to prevent catalyst poisoning or unwanted side reactions during palladium-catalyzed cross-coupling ()[2].

The benzyl (Bn) protecting group is uniquely suited for this workflow. Unlike silyl ethers, which are prone to cleavage under the basic, aqueous conditions of Suzuki-Miyaura couplings, or acetate esters that can undergo competitive hydrolysis, benzyl ethers exhibit exceptional chemical stability. Furthermore, they are seamlessly removed via mild catalytic hydrogenolysis, ensuring orthogonal deprotection without disturbing the newly formed biaryl axis.

Mechanistic Causality in Experimental Design

The presence of a fluorine atom on the aryl halide exerts a profound electronic effect on the cross-coupling cycle. Fluorine’s strong inductive electron-withdrawing nature (-I effect) lowers the LUMO of the C–Br bond, thereby accelerating the initial oxidative addition of Pd(0) ()[3].

However, this same electronic activation renders the resulting Pd(II) intermediate highly susceptible to protodehalogenation if the subsequent transmetalation step is rate-limiting. To counteract this, the protocol necessitates:

-

Bidentate Ligands : Utilizing 1,1'-bis(diphenylphosphino)ferrocene (dppf) forces a cis-geometry on the Pd(II) intermediate, preventing the formation of inactive Pd-black and drastically accelerating the reductive elimination of the sterically hindered biaryl.

-

Aqueous-Organic Solvent Systems : A biphasic 1,4-Dioxane/H₂O mixture ensures the solubility of both the lipophilic benzyl-protected intermediate and the inorganic base, facilitating rapid transmetalation ()[4].

Workflow Visualization

Logical workflow for the synthesis of fluorinated biaryls via benzyl-protected intermediates.

Validated Experimental Protocols

This section details a self-validating, three-stage synthetic pipeline designed for high yield and reproducibility.

Stage 1: O-Benzylation of Fluorophenols

Objective: Mask the acidic phenolic proton to prevent interference with organometallic reagents.

-

Charge a flame-dried round-bottom flask with 4-bromo-2-fluorophenol (1.0 equiv) and anhydrous DMF (0.5 M).

-

Add anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is a mild, insoluble base that quantitatively generates the phenoxide anion without triggering unwanted side reactions.

-

Dropwise add benzyl bromide (1.1 equiv) at 0 °C, then warm the mixture to room temperature and stir for 4 hours.

-

Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

In-Process Validation : TLC (Hexanes/EtOAc 9:1) should show complete consumption of the highly polar phenol (R_f ~0.2) to a non-polar spot (R_f ~0.7).

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl C–C bond using the benzyl-protected intermediate[2].

-

In a Schlenk tube, combine 4-(benzyloxy)-2-bromo-1-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add Pd(dppf)Cl₂ (5 mol%).

-

Evacuate and backfill the tube with Argon (3 cycles) to ensure a strictly inert atmosphere.

-

Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Heat the biphasic mixture to 80 °C for 8 hours under vigorous stirring.

-

Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate. Purify via flash column chromatography.

-

In-Process Validation : ¹⁹F NMR of the crude mixture will show a distinct upfield shift (typically 2–5 ppm) of the fluorine signal upon conversion from the aryl bromide to the biaryl product.

Stage 3: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ether to reveal the target fluorinated biaryl phenol.

-

Dissolve the protected biaryl in MeOH/EtOAc (1:1 v/v, 0.1 M). Causality: EtOAc increases the solubility of the lipophilic biaryl, while MeOH facilitates proton/hydrogen transfer at the catalyst surface.

-

Add 10 wt% Pd/C (0.1 equiv by weight).

-

Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

-

Filter the black suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate to yield the pure phenol.

-

In-Process Validation : The disappearance of the benzylic CH₂ singlet (~5.1 ppm) and the aromatic benzyl protons (7.3–7.5 ppm) in ¹H NMR confirms complete deprotection.

Quantitative Data & Optimization

To establish the optimal conditions for the Suzuki-Miyaura coupling of benzyl-protected fluoroaryl bromides, various parameters were rigorously evaluated. The data below synthesizes the optimization matrix, demonstrating the necessity of the dppf ligand and biphasic solvent system.

Table 1: Optimization of Suzuki-Miyaura Coupling for Benzyl-Protected Fluoroaryl Bromides

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65 |

| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | 12 | 52 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | 94 |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 4 | 96 |

Note: Entry 4 represents the most kinetically favorable conditions, though Entry 3 is often preferred for large-scale synthesis due to the lower cost of K₂CO₃ compared to Cs₂CO₃.

References

-

Chemical Reviews - Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at:[Link]

-

Journal of Organometallic Chemistry - Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. Available at:[Link]

-

Universidad de Valladolid (UVa) - Palladium–mediated organofluorine chemistry. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling of 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene

Executive Summary

The substrate 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene represents a "privileged scaffold" in modern drug discovery, particularly for KRAS and kinase inhibitor development. However, it presents a severe synthetic challenge: the C3-Bromine is located in a "molecular canyon," flanked by a bulky benzyloxy group at C2 and a methyl group at C4. This tetra-ortho-substituted environment inhibits the approach of the palladium catalyst, making standard protocols (e.g., Pd(PPh3)4) ineffective.

This guide details an optimized, self-validating protocol using Third-Generation Buchwald Precatalysts (specifically XPhos and SPhos Pd G3) to overcome this steric barrier. We prioritize the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing mechanistic insights to ensure reproducibility.

Substrate Analysis: The "Orthogonal Blockade"

Before attempting catalysis, one must understand the steric and electronic landscape of the substrate.

| Position | Substituent | Effect on Reaction |

| C1 | Fluoro (-F) | Electronic: Inductive withdrawing group.[1] Lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition. Steric: Small radius, but contributes to ring crowding. |

| C2 | Benzyloxy (-OBn) | Steric (Critical): High conformational flexibility. The benzyl group can rotate to block the catalyst. Acts as a "gatekeeper" to the reaction site. |

| C3 | Bromo (-Br) | Reaction Center: The electrophile. Access is severely restricted. |

| C4 | Methyl (-Me) | Steric: Rigid bulk. Unlike the OBn group, this does not rotate away. It forces the incoming Pd species to adopt specific geometries. |

The Challenge: The rate of Oxidative Addition (OA) is retarded by the C2/C4 bulk. If OA is too slow, the active Pd(0) species will aggregate into inactive Pd-black. If Transmetallation is slow, the intermediate aryl-Pd(II) species may undergo protodehalogenation (replacing Br with H), destroying the substrate.

Catalyst Selection Strategy

To navigate this steric canyon, we utilize Dialkylbiaryl Phosphine Ligands .[2] These ligands are bulky themselves, which seems counterintuitive, but they function via a specific mechanism:

-

Monoligated Species: They form highly active [L-Pd(0)] species (1:1 ligand-to-metal ratio), which are smaller and more reactive than the [L2-Pd(0)] species formed by PPh3.

-

Electron Density: The electron-rich phosphine accelerates oxidative addition into the electron-poor C-Br bond.

-

Pd-Arene Interaction: The biaryl backbone interacts with the Pd center, stabilizing it against decomposition during the slow turnover.

Recommended Systems:

-

Primary Choice: XPhos Pd G3 or SPhos Pd G3 .[3] (G3 precatalysts ensure a precise 1:1 Pd:L ratio and rapid activation).

-

Alternative (for extremely hindered amines): BrettPhos Pd G3 .

-

Alternative (NHC): Pd-PEPPSI-IPr (Excellent stability, good for scale-up).

Visualization: Steric-Electronic Catalytic Cycle

The following diagram illustrates the critical steric clash points during the catalytic cycle for this specific substrate.

Caption: Mechanistic pathway highlighting the critical Oxidative Addition bottleneck caused by the C2-Benzyloxy and C4-Methyl groups.

Protocol 1: Suzuki-Miyaura Cross-Coupling[4]

Objective: Coupling of 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene with a boronic acid/ester.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid/Pinacol Ester: 1.5 equiv (Excess is required due to potential protodeboronation).

-

Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%). Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

-

Base: K3PO4 (3.0 equiv, finely ground).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for the activation of the boronic acid.

-

Concentration: 0.2 M.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Ideally, set up in a glovebox. If using a manifold, flame-dry a reaction vial equipped with a magnetic stir bar.

-

Add the Substrate , Boronic Acid , and K3PO4 to the vial.[4]

-

Add XPhos Pd G3 . (Solids first).

-

-

Solvent Addition & Degassing:

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 80°C (internal temperature).

-

Stir vigorously (1000 RPM). Mass transfer is vital in biphasic systems.

-

-

Monitoring (The Self-Validating Step):

-

Check LCMS at 2 hours.

-

Success Indicator: Disappearance of Ar-Br peak (M+2 pattern).

-

Failure Mode 1: Ar-Br remains, no product. -> Catalyst died. Increase temp to 100°C or switch to SPhos.

-

Failure Mode 2: Ar-H observed (Hydrodebromination). -> Transmetallation is too slow. Increase Boronic Acid to 2.0 equiv and ensure base is anhydrous.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

-

Wash with Brine, dry over Na2SO4, concentrate.[1]

-

Protocol 2: Buchwald-Hartwig Amination

Objective: Coupling with a secondary amine (e.g., morpholine, piperazine).

Reagents:

-

Substrate: 1.0 equiv.

-

Amine: 1.2 equiv.[3]

-

Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines). Load: 2-5 mol%.

-

Base: NaOtBu (Sodium tert-butoxide), 1.5 equiv. Must be stored in a glovebox.

-

Solvent: Toluene or THF (Anhydrous).

Step-by-Step Methodology:

-

Setup:

-

This reaction is strictly anhydrous. Use a glovebox or strict Schlenk technique.

-

Combine Substrate, Amine, Base, and Catalyst in a vial.[4]

-

-

Solvent:

-

Add anhydrous Toluene (0.2 M).

-

-

Reaction:

-

Seal and heat to 100°C .

-

Time: 4–16 hours.

-

-

Optimization Logic:

-

If conversion is low, the OBn group might be coordinating to the Na cation, affecting base strength. Switch base to LHMDS (1.0 M in THF) and run at 65°C.

-

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields.

Caption: Diagnostic flowchart for optimizing cross-coupling of sterically hindered aryl bromides.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry - A European Journal, 2006, 12(18), 4743-4748.

-

Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2007, 129(33), 10096–10097.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Process Synthesis of C14H12BrFO (4-Bromo-1-fluoro-2-(4-methoxybenzyl)benzene)

Audience: Process Chemists, API Scale-Up Engineers, and Drug Development Professionals Focus: Chemoselective Reductive Deoxygenation for Advanced Pharmaceutical Intermediates

Executive Summary & Strategic Importance

The compound 4-bromo-1-fluoro-2-(4-methoxybenzyl)benzene (Molecular Formula: C14H12BrFO, MW: 295.15) is a highly versatile diarylmethane building block. It serves as a critical electrophilic intermediate in the synthesis of C-aryl glycosides (such as SGLT2 inhibitors) and novel Nicotinamide Phosphoribosyltransferase (NAMPT) modulators[1].

This application note details a robust, highly scalable, and self-validating two-step process to synthesize this intermediate from commercially available 5-bromo-2-fluorobenzoyl chloride and anisole[2]. By strictly controlling chemoselectivity during the reduction phase, this protocol eliminates the hydrodehalogenation risks typically associated with transition-metal catalysis.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of diarylmethanes can theoretically be achieved via cross-coupling of benzyl zinc reagents with aryl halides. However, this requires expensive palladium catalysts, cryogenic conditions, and generates heavy metal waste.

The Process Chemistry Solution: Our validated route utilizes a classical Friedel-Crafts acylation followed by a Lewis acid-mediated silane reduction.

-

Chemoselectivity Challenge: The intermediate ketone must be reduced to a methylene group without cleaving the aryl-fluoride or aryl-bromide bonds. Standard catalytic hydrogenation (H₂, Pd/C) is strictly contraindicated as it rapidly hydrodehalogenates the aryl bromide.

-

The Silane Advantage: We utilize triethylsilane (Et₃SiH) activated by boron trifluoride etherate (BF₃·OEt₂). The electron-donating para-methoxy group on the anisole ring stabilizes the transient diaryl carbocation, driving the hydride transfer at exceptional rates even at 0 °C, while leaving the halogen substituents completely intact.

Process Workflow Visualization

Figure 1: Two-step scalable synthetic workflow for C14H12BrFO production.

Process Optimization & Quantitative Data

To establish the self-validating parameters of the reduction step, multiple reagent systems were evaluated. The Et₃SiH / BF₃·OEt₂ system was selected for its superior purity profile and scalability.

Table 1: Optimization of Reductive Deoxygenation Conditions

| Reagent System | Temperature | Conversion (%) | Purity (HPLC %) | Causality / Process Remarks |

| H₂, Pd/C (10%) | 25 °C | 100% | < 20% | Major hydrodehalogenation (loss of Br). Rejected. |

| NaBH₄, TFA | 0 °C to RT | 85% | 78% | Incomplete reduction; stable carbinol remains. |

| Et₃SiH, TFA | 60 °C | 92% | 85% | Requires heating; trace acid-catalyzed ether cleavage. |

| Et₃SiH, BF₃·OEt₂ | 0 °C to RT | > 99% | 98.5% | Rapid, highly chemoselective, scalable. |

Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of (5-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone

This step establishes the diaryl carbon framework via electrophilic aromatic substitution.

-

Reactor Charging: Charge a dry, glass-lined reactor with 5-bromo-2-fluorobenzoyl chloride (1.0 eq) and anisole (1.05 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Causality: DCM is chosen because it does not coordinate with Lewis acids (unlike THF), leaving the catalyst fully active.

-

-

Catalyst Addition: Cool the mixture to 0–5 °C under a nitrogen atmosphere. Add anhydrous AlCl₃ (1.2 eq) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

-

Causality: The reaction is highly exothermic. Strict temperature control prevents the AlCl₃-mediated demethylation of anisole (cleavage of the methoxy ether).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Validate completion via HPLC (Target: ≤ 1% starting material).

-

Quench & Workup: Slowly pour the reaction mixture into ice-cold 1M HCl with vigorous stirring.

-

Causality: AlCl₃ forms a highly insoluble, intractable aluminum hydroxide gel if quenched with plain water. The acidic quench keeps the aluminum species water-soluble (as Al³⁺), preventing emulsions during phase separation.

-

-

Isolation: Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ketone as an off-white solid.

Protocol 2: Reductive Deoxygenation to C14H12BrFO

This step chemoselectively removes the carbonyl oxygen to yield the target diarylmethane.

-

Preparation: Dissolve the ketone intermediate (1.0 eq) in anhydrous DCM (8 volumes) and cool to 0 °C.

-

Silane Addition: Add triethylsilane (Et₃SiH, 2.5 eq) in a single portion.

-

Causality: Mechanistically, 2.0 equivalents are required (one to form the silyl ether/carbinol, one to reduce the carbocation). The 0.5 eq excess ensures the reaction is driven to absolute completion.

-

-

Activation: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) dropwise over 30 minutes, keeping the temperature below 5 °C.

-

Reaction: Remove the cooling bath and stir for 4 hours at room temperature. Validate via HPLC (absence of the ketone and carbinol peaks).

-

Neutralization: Quench carefully by adding saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8.

-

Causality: BF₃ generates hydrofluoric acid (HF) upon aqueous hydrolysis. NaHCO₃ neutralizes the acid immediately, preventing acid-catalyzed degradation of the product during solvent evaporation.

-

-

Purification: Extract with DCM, concentrate, and recrystallize the crude residue from ethanol/water to afford 4-bromo-1-fluoro-2-(4-methoxybenzyl)benzene as a highly pure white crystalline solid.

Mechanistic Pathway Visualization

Figure 2: Mechanistic sequence of the reductive deoxygenation via carbocation.

Analytical Validation & Quality Control

To ensure the process is self-validating, the following analytical markers must be confirmed:

-

HPLC Parameters: C18 Column (e.g., Zorbax Eclipse), Mobile Phase: Acetonitrile/Water with 0.1% TFA gradient. The product C14H12BrFO is highly lipophilic and will elute significantly later than the ketone intermediate.

-

¹H NMR (CDCl₃, 400 MHz) Markers:

-

Disappearance of the downfield ketone aromatic protons.

-

Diagnostic Peak 1: A sharp singlet at ~3.90 ppm (2H) , confirming the successful formation of the bridging methylene (-CH₂-) group.

-

Diagnostic Peak 2: A sharp singlet at ~3.78 ppm (3H) , confirming the methoxy ether (-OCH₃) survived the Lewis acidic conditions intact.

-

References

- World Intellectual Property Organization (WIPO)

- Title: Synthetic Approaches to the New Drugs Approved During 2022 (Reference to 5-bromo-2-fluorobenzoyl chloride scale-up chemistry)

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,3,4-Substituted Benzene Cross-Couplings

Welcome to the Advanced Synthesis Support Center. Cross-coupling highly hindered substrates—specifically 2,3,4-substituted benzenes—presents unique thermodynamic and kinetic bottlenecks. Ortho-substituents physically block the palladium center, disrupting the standard catalytic cycle. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error, focusing instead on the causality of steric interactions to help you rationally troubleshoot your Suzuki-Miyaura, Buchwald-Hartwig, and related coupling workflows.

Diagnostic Workflows: The Catalytic Bottlenecks

Before adjusting your reaction conditions, you must identify which elementary step of the catalytic cycle is failing. Steric hindrance does not affect all steps equally.

Catalytic cycle bottlenecks in sterically hindered cross-coupling.

Decision tree for troubleshooting sterically hindered cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling of a 2,3,4-trisubstituted aryl bromide is stalling at the oxidative addition step. The starting material remains unreacted. What is the mechanistic cause and the solution? Causality: In highly hindered systems, the traditional concerted 2-electron oxidative addition is sterically repelled by the ortho-substituents. However, severe steric hindrance can actually lower the bond dissociation energy (BDE) of the C-X bond due to ground-state destabilization (the "buttressing effect"). This favors a 1-electron radical abstraction pathway over the 2-electron pathway[1]. Solution: Switch to highly electron-rich, bulky ligands that stabilize low-coordinate Pd(0) species and facilitate single-electron transfer. Dialkylbiaryl phosphines like XPhos or N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPent are optimal. The flexible yet massive 2,6-di(pentyl)phenyl groups on the PEPPSI ligand create a deep catalytic pocket that forces the reactive centers together while preventing off-cycle catalyst dimerization[2].

Q2: I am observing significant amounts of dehalogenated starting material (protodehalogenation) during the Buchwald-Hartwig amination of my 2,3,4-substituted aryl chloride. How can I prevent this? Causality: Dehalogenation occurs when the rate of transmetalation or reductive elimination is slower than competing β-hydride elimination (if using alkylamines) or protodepalladation. In 2,3,4-substituted benzenes, the transmetalation step is entropically penalized because the incoming nucleophile cannot easily access the Pd(II) center. Solution: You must accelerate the reductive elimination step to outcompete side reactions. Use rigid, sterically demanding ligands like carbazolyl-derived P,N-ligands or BrettPhos. The extreme bulk of these ligands forces the Pd(II) intermediate into a highly strained geometry (a "Y-shaped" 3-coordinate complex), which drastically lowers the activation energy required for reductive elimination, rapidly expelling the product before side reactions can occur[3].

Q3: The coupling partners (both the 2,3,4-substituted aryl halide and the boronic acid) are highly lipophilic and insoluble in standard polar aprotic solvents, leading to poor transmetalation. What is the best solvent system? Causality: Transmetalation requires the two coupling partners to be in close proximity with the base. If the substrates aggregate or precipitate, the effective molarity drops to zero, stalling the reaction post-oxidative addition. Solution: Employ micellar catalysis using nonionic amphiphiles like PTS (PEG600-yl α-Tocopheryl Sebacate) in water. The hydrophobic core of the PTS micelles acts as a nanoreactor, drastically increasing the local concentration of both the lipophilic 2,3,4-substituted arene and the catalyst. This overcomes the entropic barrier of transmetalation, allowing the reaction to proceed efficiently even at room temperature[4].

Q4: Can I use hydrazones instead of boronic acids to bypass transmetalation issues with 2,3,4-substituted benzenes? Causality: Yes. N-tosylhydrazones serve as precursors to diazo compounds, which undergo migratory insertion rather than traditional transmetalation, bypassing the classic boron-to-palladium transfer bottleneck. Solution: Use a PdCl2(MeCN)2/XPhos/NaOtBu system in fluorobenzene. This protocol successfully couples sterically encumbered hydrazones with hindered aryl halides to form 1,1-diarylethylenes without requiring stoichiometric organometallic reagents[5].

Quantitative Data: Ligand & Condition Selection

To eliminate guesswork, use the following validated parameters for 2,3,4-substituted and multi-ortho-substituted substrates.

| Ligand / Catalyst System | Ligand Class | Optimal Reaction Type | Typical Catalyst Loading | Average Yield (Hindered Substrates) |

| Pd-PEPPSI-IPent | N-Heterocyclic Carbene | Suzuki-Miyaura (Tetra-ortho biaryls) | 1.0 - 2.0 mol% | 85 - 95% |

| XPhos | Dialkylbiaryl Phosphine | Hydrazone Cross-Coupling | 2.0 - 5.0 mol% | 75 - 96% |

| Carbazolyl P,N-Ligand | Bidentate Phosphine | Buchwald-Hartwig (Anilines) | 0.03 - 1.0 mol% | Up to 99% |

| SPhos + PTS (Micellar) | Dialkylbiaryl Phosphine | Aqueous Suzuki-Miyaura | 2.0 mol% | 80 - 92% (at RT) |

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Suzuki-Miyaura Coupling of 2,3,4-Trisubstituted Aryl Halides using Pd-PEPPSI-IPent

Mechanistic Rationale: Pd-PEPPSI-IPent is a Pd(II) precatalyst. The 3-chloropyridine "throw-away" ligand must be displaced by the base in situ to generate the active, monoligated Pd(0) species.

-

Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the 2,3,4-substituted aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), KOH (2.0 equiv), and Pd-PEPPSI-IPent (2.0 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide). Seal the vial with a PTFE-lined cap.

-

Activation & Reaction: Heat the mixture to 65 °C for 24 hours. Causality note: KOH is preferred over weaker bases like K2CO3 because strong hydroxide ions are required to efficiently form the reactive boronate complex in highly hindered environments.

-

Validation Checkpoint: At 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

-

If starting material mass is dominant: The Pd(II) precatalyst failed to reduce to Pd(0). Ensure your dioxane is strictly anhydrous and degassed.

-

If intermediate dehalogenated mass is dominant: Oxidative addition succeeded, but transmetalation is failing. Increase boronic acid equivalents to 2.0.

-

-

Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Room-Temperature Micellar Coupling using PTS Amphiphiles

Mechanistic Rationale: Micellar catalysis relies on the self-assembly of nanoreactors in water. Organic cosolvents disrupt micelle formation and must be avoided.

-

Micelle Formation: Prepare a 2% (w/w) solution of PTS in degassed, deionized water. Stir vigorously for 30 minutes until the solution is homogenous and slightly opaque.

-

Reagent Loading: To the aqueous PTS solution, add the 2,3,4-substituted aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Et3N (3.0 equiv), and PdCl2(dppf) (2.0 mol%).

-

Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours. Causality note: High stirring rates (>800 rpm) are critical to ensure continuous mass transfer between the bulk aqueous phase and the hydrophobic micellar cores.

-

Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc). Because the reaction occurs in water, extract a 50 µL aliquot with 100 µL of diethyl ether before spotting. Complete consumption of the aryl halide validates successful micellar encapsulation.

-

Workup: Extract the aqueous layer with minimal EtOAc (3 x 5 mL). The PTS amphiphile will largely remain in the aqueous phase. Dry the combined organic layers over MgSO4 and concentrate.

References

-

Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Source: Journal of the American Chemical Society / PMC URL:[Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: ResearchGate URL:[Link]

-

Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles Source: Organic Letters URL:[Link]

-

Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides Source: Journal of Organic Chemistry URL:[Link]

Sources

- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]

- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

Troubleshooting debromination side reactions during lithiation

Topic: Managing Debromination & Halogen Scrambling

Status: Operational | Tier: 3 (Advanced Organic Synthesis)[1]

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, you must distinguish between Debromination (loss of Br replaced by H) and Scrambling (Halogen Dance).[1]

User Query: "My reaction failed. I see a des-bromo byproduct or the bromine moved positions."

The Diagnostic Flow: Use the following logic to categorize your issue.

Figure 1: Diagnostic logic for lithiation side-reactions.

Issue A: Unwanted Debromination (The "Des-Bromo" Peak)

User Complaint: "I am trying to ortho-lithiate my bromoarene using n-BuLi, but I keep getting the debrominated product."

Root Cause: You are fighting kinetics. Lithium-Halogen exchange is faster than proton transfer (deprotonation).

-

Rate Order: I-Li Exchange > Br-Li Exchange > Deprotonation (DoM) > Cl-Li Exchange.[2]

-

If you use an alkyllithium (n-BuLi) on a bromoarene, it will attack the Bromine (exchange) before it attacks the proton (DoM), regardless of the directing group.

The Fix: Switch Reagents (Hard vs. Soft Bases) To retain the bromine, you must use a base that is non-nucleophilic and bulky.

| Variable | The "Wrong" Way (Debromination) | The "Right" Way (Retention) |

| Reagent | n-BuLi, s-BuLi, t-BuLi | LDA, LiTMP, Knochel-Hauser Base |

| Mechanism | Nucleophilic attack on Br (Exchange) | Proton abstraction (Acid-Base) |

| pK_a (Conj.[1] Acid) | ~50 (Alkane) | ~36 (Amine) |

| Outcome | Ar-Br → Ar-Li (Br lost) | Ar-H → Ar-Li (Br retained) |

Protocol 1: Selective Ortho-Lithiation with Bromine Retention Target: 3-bromobenzotrifluoride → 2-lithio-3-bromobenzotrifluoride

-

Preparation: Flame-dry a 3-neck flask under Argon.

-

Base Generation: Add anhydrous THF (0.5 M concentration relative to substrate). Add diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 15 min at 0°C to form LDA .

-

Substrate Addition: Cool LDA back to -78°C . Add the bromoarene (1.0 equiv) dropwise (neat or in minimal THF).

-

Critical: The internal temperature must not rise above -70°C.[3]

-

-

Reaction: Stir for 30–60 mins at -78°C.

-

Quench: Add electrophile (e.g., DMF, I2) at -78°C.

-

Warm: Allow to warm to RT only after quenching is complete.

Issue B: The Halogen Dance (Scrambling)

User Complaint: "I successfully lithiated, but the bromine migrated to the position next to the directing group."

Root Cause: The Halogen Dance (Base-Catalyzed Halogen Migration) is a thermodynamic equilibration.[4][5] The system seeks the most stable lithiated species.[4]

-

Mechanism: The initially formed lithio-species attacks a bromine on a neutral starting molecule. This creates a di-bromo intermediate and regenerates a lithiated species.[5] This chain reaction continues until the lithium sits at the most stabilized position (usually ortho to a Directing Group or between two halogens).

Figure 2: Simplified Halogen Dance Pathway.

The Fix: Kinetic Control You cannot stop the thermodynamics, but you can beat the clock.

-

Temperature Discipline: The Halogen Dance often requires activation energy. Keep the reaction at -78°C or even -100°C (using Et2O/liq. N2 bath).

-

Reaction Time: Do not stir for "1 hour" by default. Quench immediately after lithiation is complete (often <10 mins for activated substrates).

-

Inverse Addition: If the dance is extremely fast, premix the base and the electrophile (if compatible, e.g., TMSCl) and add the substrate to this mixture (In-Situ Quench ).

Issue C: Selective Exchange (Iodine vs. Bromine)

User Complaint: "I have an aryl iodide AND an aryl bromide. I want to exchange the Iodine but keep the Bromine. n-BuLi eats both."

Root Cause: While I-Li exchange is faster than Br-Li, n-BuLi is too reactive and the rates are close enough to cause mixtures at standard temperatures.

The Fix: Turbo-Grignards (The Knochel Method)

Switch from Lithium to Magnesium. The Turbo-Grignard (

Protocol 2: Chemoselective Iodine-Magnesium Exchange Target: 1-bromo-4-iodobenzene → 1-bromo-4-magnesiobenzene

-

Reagent: Purchase or prepare

(approx 1.3 M in THF). -

Setup: Dissolve substrate (Ar-I-Br) in anhydrous THF at -20°C .

-

Exchange: Add

(1.1 equiv) dropwise. -

Monitoring: Stir at -20°C to 0°C. Monitor via GCMS (quench aliquot with water).

Summary Data Table: Reagent Selection Guide

| Substrate Goal | Problem | Recommended Reagent | Temp Limit |

| DoM (with Br present) | n-BuLi causes exchange | LDA or LiTMP | -78°C |

| Exchange I (keep Br) | n-BuLi attacks Br | iPrMgCl·LiCl | -20°C to 0°C |

| Exchange Br (keep Cl) | n-BuLi attacks Cl (slow) | n-BuLi | -78°C |

| Exchange Br (keep Ester) | n-BuLi attacks Carbonyl | iPrMgCl[1]·LiCl | -40°C |

| Halogen Dance Risk | Br migrates | LDA (Short time) | -100°C |

References

-

Mechanism of Lithium-Halogen Exchange

-

The Halogen Dance (Mechanism & Control)

-

Turbo Grignards (Functional Group Tolerance)

-

Selective Deprotonation vs.

Sources

- 1. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. reddit.com [reddit.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Optimizing purification of oily benzyl-protected aryl halides

Welcome to the Technical Support Center for Benzyl-Protected Aryl Halide Purification . As a Senior Application Scientist, I have designed this hub to address the notorious challenges associated with these compounds.

The introduction of a benzyl protecting group to an aryl halide often transforms a crystalline starting material into a persistent, viscous oil. This occurs because the benzyl group introduces high lipophilicity and rotational freedom, which disrupts crystal lattice packing and lowers the melting point. Furthermore, these oils are prone to trapping solvents and co-eluting with structurally similar impurities (like unreacted benzyl bromide).

This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds with the purity required for sensitive downstream applications, such as catalytic oxidations () or complex cross-couplings.

Diagnostic Purification Workflow

Before proceeding to the troubleshooting section, consult the decision tree below to identify the optimal purification strategy for your specific crude mixture.

Fig 1: Diagnostic workflow for purifying oily benzyl-protected aryl halides.

Troubleshooting & FAQs

Q1: Benzyl bromide is co-eluting with my product on normal-phase silica. How do I separate them?

Root Cause: Benzyl bromide and benzyl-protected aryl ethers share nearly identical polarities. Both rely on weak dipole and

Q2: During column chromatography, my product streaks down the column, leading to poor recovery. Why does this happen? Root Cause: Streaking indicates a secondary acid-base interaction between your compound (common if the aryl halide contains basic heteroatoms, such as pyridines) and the acidic silanol groups on the silica gel. This continuous equilibrium of protonated and unprotonated states smears the compound across the column. This is a well-documented issue when isolating compounds like 3-benzyloxy-2-pyridinone (). Solution: Pre-treat your silica gel by flushing the column with 1–2% triethylamine (TEA) in your mobile phase before loading the sample. TEA neutralizes the acidic silanol sites. Alternatively, switch your stationary phase to basic alumina.